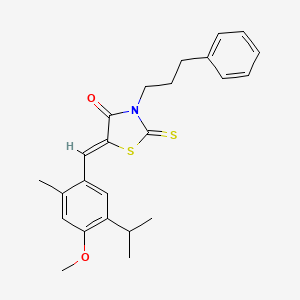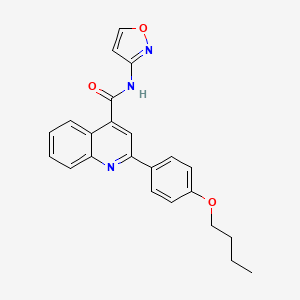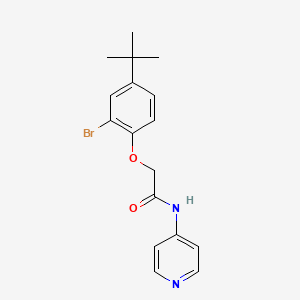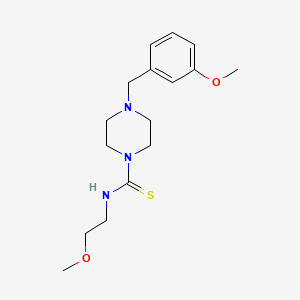![molecular formula C16H14FNOS B4590970 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone](/img/structure/B4590970.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone
Übersicht
Beschreibung
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone is a synthetic organic compound that features an indole moiety and a fluorophenyl sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a chemical reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Fluorophenyl Sulfanyl Group: This step involves the reaction of the indole derivative with a fluorophenyl thiol or a related compound under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the sulfanyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds with indole and fluorophenyl groups can interact with various enzymes, receptors, or other proteins, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-bromophenyl)sulfanyl]ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWVIIDZVGABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4590895.png)



![N-{4-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}acetamide](/img/structure/B4590958.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4590965.png)
![N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B4590975.png)
![6-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4590982.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4590987.png)
![N-(3,4-dimethylphenyl)-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetamide](/img/structure/B4590989.png)
![3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B4591004.png)
![3-(4-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B4591014.png)

![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B4591026.png)
